molecular formula C9H16O2 B3054184 6-(2-Propynyloxy)-1-hexanol CAS No. 58757-86-1

6-(2-Propynyloxy)-1-hexanol

Cat. No.: B3054184
CAS No.: 58757-86-1
M. Wt: 156.22 g/mol
InChI Key: YTNZKCVKQFVCJY-UHFFFAOYSA-N
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Description

6-(2-Propynyloxy)-1-hexanol (CAS: Not explicitly provided; IUPAC name: 6-(prop-2-yn-1-yloxy)hexan-1-ol) is a derivative of 1-hexanol, a six-carbon primary alcohol. The compound features a hydroxyl group (-OH) at the first carbon and a propynyloxy group (-O-CH₂-C≡CH) at the sixth carbon. This structural combination introduces unique reactivity and physical properties compared to simpler alcohols like 1-hexanol. The propynyloxy group, containing a terminal alkyne, enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable in polymer synthesis, bioconjugation, and materials science .

Applications may include its use as a bifunctional monomer or intermediate in organic synthesis.

Properties

IUPAC Name

6-prop-2-ynoxyhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-2-8-11-9-6-4-3-5-7-10/h1,10H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNZKCVKQFVCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602127
Record name 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58757-86-1
Record name 6-[(Prop-2-yn-1-yl)oxy]hexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Propynyloxy)-1-hexanol typically involves the reaction of 6-bromo-1-hexanol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the propynyloxy group. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as copper(I) iodide can further improve the reaction rate and selectivity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form this compound derivatives with different degrees of saturation. Sodium borohydride is a typical reducing agent used for this purpose.

    Substitution: The propynyloxy group can participate in various substitution reactions, such as nucleophilic substitution with halides or electrophilic substitution with acids.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Copper(I) iodide as a catalyst in DMF.

Major Products Formed:

    Oxidation: 6-(2-Propynyloxy)hexanal or 6-(2-Propynyloxy)hexanoic acid.

    Reduction: Saturated derivatives of this compound.

    Substitution: Various substituted derivatives depending on the reactants used.

Scientific Research Applications

6-(2-Propynyloxy)-1-hexanol has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 6-(2-Propynyloxy)-1-hexanol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering metabolic pathways. The propynyloxy group can also participate in covalent bonding with target molecules, leading to the formation of stable complexes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Structure Highlights Functional Groups Key Reactivity/Applications
6-(2-Propynyloxy)-1-hexanol -OH at C1; -O-CH₂-C≡CH at C6 Primary alcohol, terminal alkyne Click chemistry, polymer synthesis
1-Hexanol -OH at C1; straight-chain alkane Primary alcohol Solvent, antifungal agent (low activity)
Dipropyl Ether Ether (-O-) linkage between two propyls Ether Solvent; lacks H-bonding capability
6-Phenyl-1-hexanol -OH at C1; phenyl group at C6 Primary alcohol, aromatic ring Hydrophobic interactions, fragrances

Physical Properties

Compound Boiling Point (°C) Water Solubility Molecular Weight (g/mol)
This compound Estimated: 200–220* Moderate (polar -OH and nonpolar alkyne) 142.20 (C₉H₁₄O₂)
1-Hexanol 157 5.9 g/L (20°C) 102.17
Dipropyl Ether ~90 Similar to 1-hexanol (5–10 g/L) 102.17
6-Phenyl-1-hexanol Not reported Low (hydrophobic phenyl) 178.28

*Estimated based on increased molecular weight and polarity compared to 1-hexanol.

Chemical Reactivity

  • This compound: The terminal alkyne enables click chemistry, while the -OH allows esterification or etherification. This dual functionality is absent in 1-hexanol and dipropyl ether .
  • 1-Hexanol: Limited to typical alcohol reactions (oxidation, esterification). Exhibits low antifungal activity due to weak interactions with microbial targets .
  • Dipropyl Ether: Inert compared to alcohols; lacks H-bonding, leading to lower boiling points despite similar molecular weight to 1-hexanol .

Biological Activity

6-(2-Propynyloxy)-1-hexanol is an organic compound characterized by a hexanol backbone with a propynyloxy substituent at the sixth carbon position. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in various scientific domains.

This compound is utilized as a clickable amino acid derivative, facilitating site-specific incorporation into recombinant proteins. Its unique alkyne structure allows for bioorthogonal reactions with azides, making it a valuable tool in chemical biology. The compound is stable under physiological conditions, maintaining activity for at least 24 hours at pH levels of 6.6 and 7.4, which is crucial for its application in biological systems.

Biological Activity

Antimicrobial and Antifungal Properties : Preliminary studies indicate that this compound exhibits notable antimicrobial and antifungal activities. These properties make it a candidate for further exploration in therapeutic applications against various pathogens.

Pharmacokinetics : The compound's stability in plasma and its ability to undergo various biochemical transformations enhance its potential as a pharmaceutical agent. The pharmacokinetic profile suggests that it can be effectively utilized in drug delivery systems.

Case Studies

  • Antifungal Activity : In vitro studies have demonstrated that this compound shows significant inhibition against common fungal strains, suggesting its potential use as an antifungal agent in clinical settings.
  • Microbial Inhibition : Research has indicated that this compound can inhibit the growth of several bacterial strains, highlighting its applicability in developing new antimicrobial agents.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to understand its unique properties better:

CompoundStructure TypeBiological Activity
This compoundHexanol with propynyloxyAntimicrobial, antifungal
6-(2-Propynyloxy)hexanoic acidCarboxylic acid derivativeLimited antimicrobial activity
6-(2-Propynyloxy)hexanalAldehyde derivativeModerate antimicrobial activity
6-(2-Propynyloxy)-1-hexylamineAmine derivativePotentially lower activity

Applications in Research

The versatility of this compound extends beyond antimicrobial applications:

  • Chemical Biology : It serves as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : Ongoing research explores its role as a precursor for active pharmaceutical ingredients.
  • Industrial Use : The compound is employed in producing specialty chemicals and polymers.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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